2,4-dimethyl-N-(4-nitrophenyl)benzamide
Description
2,4-Dimethyl-N-(4-nitrophenyl)benzamide is a benzamide derivative featuring a 2,4-dimethyl-substituted benzoyl group and a 4-nitrophenylamine moiety. Its structure combines electron-donating methyl groups at the 2- and 4-positions of the benzoyl ring with an electron-withdrawing nitro group at the para position of the aniline ring. This configuration imparts unique physicochemical properties, such as altered solubility, melting point, and reactivity, compared to simpler benzamides. The compound is typically synthesized via the reaction of 2,4-dimethylbenzoyl chloride with 4-nitroaniline in acetonitrile under reflux conditions, analogous to methods reported for structurally related compounds .
Properties
IUPAC Name |
2,4-dimethyl-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-3-8-14(11(2)9-10)15(18)16-12-4-6-13(7-5-12)17(19)20/h3-9H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTLWMDMULGDGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(4-nitrophenyl)benzamide typically involves the reaction of 2,4-dimethylbenzoic acid with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 2,4-dimethyl-N-(4-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 2,4-dimethylbenzoic acid and 4-nitroaniline.
Scientific Research Applications
2,4-dimethyl-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological activity.
Comparison with Similar Compounds
Positional Isomers of Nitro Groups
- 2,4-Dimethyl-N-(2-nitrophenyl)benzamide (): The ortho-nitro isomer exhibits distinct reactivity due to steric hindrance and electronic effects. For example, it serves as a precursor for tetrazole synthesis via azide cyclization, a pathway less feasible in the para-nitro analog.
- 2-Nitro-N-(4-nitrophenyl)benzamide (): This derivative features dual nitro groups (ortho on benzoyl, para on aniline). X-ray data reveal a dihedral angle of 82.32° between aromatic rings, creating a non-planar structure stabilized by intramolecular C–H···O bonds. In contrast, the target compound’s methyl groups may promote planarity, affecting crystallization behavior .
Methyl vs. Other Substituents
4-Methyl-N-(4-nitrophenyl)benzamide ():
A single methyl group at the benzoyl para position reduces steric bulk compared to the 2,4-dimethyl analog. This difference may influence solubility; for example, 4-methyl derivatives often exhibit higher solubility in polar solvents due to reduced hydrophobicity .- N-Methyl-N-(4-nitrophenyl)benzamide (): Methylation of the amide nitrogen eliminates hydrogen-bonding capacity, reducing intermolecular interactions. This modification lowers melting points (e.g., 256.26 g/mol molecular mass) compared to non-methylated analogs, which typically have higher melting points due to H-bonding networks .
Halogen and Alkoxy Derivatives
2,4-Dichloro-N-(4-methoxy-2-nitrophenyl)benzamide ():
Chlorine substituents increase electronegativity, enhancing reactivity in nucleophilic substitution reactions. The methoxy group improves solubility in organic solvents, whereas the target compound’s methyl groups may prioritize lipophilicity .4-(Tetradecyloxy)-N-(4-nitrophenyl)benzamide ():
A long alkoxy chain (C14) drastically reduces the melting point (131.7–133.6°C) compared to hydroxy or carboxy derivatives (163.6–170.8°C). The target compound’s methyl groups likely result in intermediate melting points, balancing hydrophobicity and crystallinity .
Antimicrobial Activity
- 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide ():
Demonstrates potent activity against Desulfovibrio piger (82–90% biomass reduction at 0.37–1.10 µmol/L). The hydroxyl and chloro groups enhance bioavailability, whereas the target compound’s methyl groups may reduce cytotoxicity but improve metabolic stability .
Data Tables
Table 1: Physicochemical Properties of Selected Benzamides
| Compound Name | Substituents (Benzoyl/Aniline) | Melting Point (°C) | Yield (%) | Key Properties |
|---|---|---|---|---|
| 2,4-Dimethyl-N-(4-nitrophenyl)benzamide | 2,4-Me₂ / 4-NO₂ | Not reported | ~70* | High lipophilicity, resonance stabilization |
| 4-Methyl-N-(4-nitrophenyl)benzamide | 4-Me / 4-NO₂ | Not reported | 65–96 | Enhanced polar solubility |
| 4-(Tetradecyloxy)-N-(4-nitrophenyl)benzamide | 4-C14H29O / 4-NO₂ | 131.7–133.6 | 71.07 | Low melting point, liquid crystalline |
| 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide | 5-Cl, 2-OH / 4-NO₂ | Not reported | Not given | Antimicrobial activity (82–90% inhibition) |
| N-Methyl-N-(4-nitrophenyl)benzamide | H / 4-NO₂ (N-Me) | Not reported | Not given | Reduced H-bonding, lower thermal stability |
*Estimated based on analogous syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
